4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride
Overview
Description
4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride is a chemical compound with the molecular formula C13H7ClF3NO5S. It is known for its applications in various chemical syntheses and industrial processes. The compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a sulfonyl chloride group, which contribute to its reactivity and versatility in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride typically involves the reaction of 4-nitro-2-(trifluoromethyl)phenol with benzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonyl chloride derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly involving the nitro group, to form different oxidation states.
Common Reagents and Conditions
Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Sulfonamide Derivatives: Formed from substitution with amines.
Sulfonate Derivatives: Formed from substitution with alcohols.
Sulfonothioate Derivatives: Formed from substitution with thiols.
Amino Derivatives: Formed from the reduction of the nitro group.
Scientific Research Applications
4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, contributing to the compound’s versatility in chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride is unique due to the combination of its functional groups, which provide a wide range of reactivity. The presence of both the nitro and trifluoromethyl groups enhances its stability and reactivity compared to similar compounds, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO5S/c14-24(21,22)10-4-2-9(3-5-10)23-12-6-1-8(18(19)20)7-11(12)13(15,16)17/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTSUESAKDHFQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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